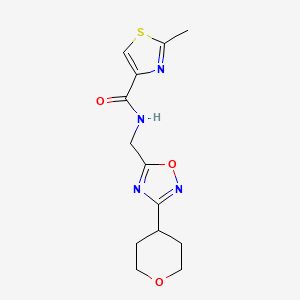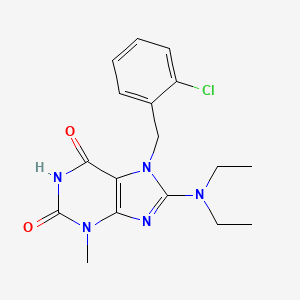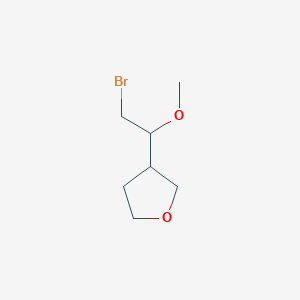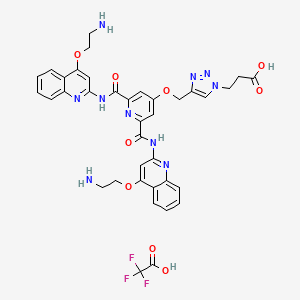
Ethyl 4-((1-ethoxy-1-oxopropan-2-yl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, Ethyl 4-((1-ethoxy-1-oxopropan-2-yl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate, is a pyrimidine derivative that is part of a broader class of compounds with potential pharmacological properties. Pyrimidine derivatives have been extensively studied due to their diverse biological activities, including antioxidant, anticancer, and neuroprotective effects .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multicomponent reactions, such as the Biginelli reaction, which is a one-pot synthesis method that can produce these compounds efficiently. For instance, novel ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates were synthesized using a silica-supported Bismuth(III) triflate catalyzed Biginelli reaction, which is noted for its high yields, short reaction times, and eco-friendly methodology . Similarly, microwave-assisted synthesis has been employed to create ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, which is a rapid and efficient method that enhances the reaction rate .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by spectral and elemental analyses, including IR, ^1H NMR, ^13C NMR spectroscopy, and mass spectrometry. These techniques confirm the structural integrity of the synthesized compounds . Crystallography studies have also been conducted to determine the precise molecular geometry of related compounds, which is crucial for understanding their potential interactions with biological targets .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution and ring expansion, as seen in the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates . The reaction pathway is influenced by factors such as reagent ratio, reaction time, temperature, and the basicity-nucleophilicity of the reaction media .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. These compounds often exhibit significant antioxidant activity, as demonstrated by in vitro DPPH free radical scavenging assays . Additionally, some derivatives have shown potential as radioprotective agents and have been evaluated for their ability to penetrate the blood-brain barrier, indicating their potential as central nervous system (CNS) active agents . Theoretical studies, including ADMET, QSAR, and molecular docking, have been used to predict the bioactivity and toxicity risks of these compounds, further supporting their pharmacological potential .
Wissenschaftliche Forschungsanwendungen
Fluorescence Properties and Synthesis
Ethyl 4-((1-ethoxy-1-oxopropan-2-yl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate and its analogs have been synthesized using mild and efficient methods. Notably, a study focused on synthesizing these compounds using the Biginelli reaction, which revealed their active fluorescence properties. They exhibited absorption wavelengths (λmax) in the UV or visible region at room temperature, demonstrating their potential applications in fluorescence-based fields (Al-Masoudi et al., 2015).
Heterocyclic Compound Synthesis
The molecule has been employed in the synthesis of various heterocyclic compounds. In one instance, it was used to generate 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, indicating its versatility as a precursor in synthesizing biologically active heterocycles (Albreht et al., 2009).
Antimicrobial Analysis and Enzyme Assays
Derivatives of this compound were synthesized and tested for antimicrobial properties. Notably, certain derivatives exhibited potent antibacterial and antifungal activities, outperforming some standard drugs in tests. Further studies involved enzyme assays to understand the mode of action of these compounds, and toxicity studies confirmed their non-cytotoxic nature, suggesting their potential in developing oral drug candidates (Tiwari et al., 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-((1-ethoxy-1-oxopropan-2-yl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves the condensation of ethyl acetoacetate with 2-mercapto-4,6-dimethylpyrimidine-5-carbaldehyde, followed by the addition of ethyl chloroformate and subsequent hydrolysis to yield the final product.", "Starting Materials": [ "Ethyl acetoacetate", "2-mercapto-4,6-dimethylpyrimidine-5-carbaldehyde", "Ethyl chloroformate", "Sodium hydroxide", "Water", "Organic solvents (e.g. ethanol, dichloromethane)" ], "Reaction": [ "Step 1: Condensation of ethyl acetoacetate with 2-mercapto-4,6-dimethylpyrimidine-5-carbaldehyde in the presence of a base catalyst (e.g. sodium hydroxide) and an organic solvent (e.g. ethanol) to yield the intermediate 4-((1-ethoxy-1-oxopropan-2-yl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde.", "Step 2: Addition of ethyl chloroformate to the intermediate in the presence of a base catalyst (e.g. sodium hydroxide) and an organic solvent (e.g. dichloromethane) to yield the ethyl ester of the intermediate.", "Step 3: Hydrolysis of the ethyl ester in the presence of a base catalyst (e.g. sodium hydroxide) and water to yield the final product, Ethyl 4-((1-ethoxy-1-oxopropan-2-yl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate." ] } | |
CAS-Nummer |
899749-30-5 |
Produktname |
Ethyl 4-((1-ethoxy-1-oxopropan-2-yl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate |
Molekularformel |
C13H18N2O5S |
Molekulargewicht |
314.36 |
IUPAC-Name |
ethyl 4-(1-ethoxy-1-oxopropan-2-yl)sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H18N2O5S/c1-5-19-11(16)8(4)21-10-9(12(17)20-6-2)7(3)14-13(18)15-10/h8H,5-6H2,1-4H3,(H,14,15,18) |
InChI-Schlüssel |
DXDNRLIKVGHFRR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SC(C)C(=O)OCC)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2504600.png)
![Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2504603.png)

![[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2504605.png)

![ethyl ({1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}amino)(oxo)acetate](/img/structure/B2504607.png)



![7-(4-fluorophenyl)-3-((4-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2504611.png)

![2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2504615.png)
